3-(2-Formylphenyl)-5-nitrobenzoic acid
Description
3-(2-Formylphenyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro (-NO₂) group at position 5 and a 2-formylphenyl (-C₆H₄CHO) substituent at position 3.
The compound’s nitro and formyl groups confer reactivity for further functionalization, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
3-(2-formylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-3-1-2-4-13(9)10-5-11(14(17)18)7-12(6-10)15(19)20/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJINTACGJYFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688861 | |
| Record name | 2'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-54-3 | |
| Record name | 2'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a formylation reaction to attach the formyl group to the benzene ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the formylation step.
Industrial Production Methods: In an industrial setting, the production of 3-(2-Formylphenyl)-5-nitrobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The formyl group in 3-(2-Formylphenyl)-5-nitrobenzoic acid can undergo oxidation to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and formyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 3-(2-Carboxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(2-Formylphenyl)-5-aminobenzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Formylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)-5-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in reactions with nucleophiles, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties :
- Electron-Withdrawing Groups : The nitro group enhances electrophilicity, aiding in nucleophilic substitution (e.g., sulfonamide formation in ) .
- Bulkier Groups : Long alkyl chains (e.g., decyloxy in ) increase lipophilicity, impacting bioavailability .
- Halogenated Derivatives : Chloro and fluoro substituents () improve metabolic stability and binding affinity in drug design .
Synthetic Flexibility :
- Amine reflux () and Ullmann coupling () are versatile for introducing aromatic substituents .
- Chlorosulphonation () is preferred for sulfonamide derivatives targeting enzymes like glucokinase .
Biological Activity :
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